CID 6336617
Description
Based on contextual analysis, it may belong to a class of steroid-like molecules or derivatives, given the structural comparisons highlighted in related studies. For instance, emphasizes the structural orientation of steroid backbones in substrates such as DHEAS (CID 12594), taurocholic acid (CID 6675), and taurolithocholic acid (CID 439763), which share tetracyclic frameworks common to sterols and bile acids .
Properties
CAS No. |
14483-19-3 |
|---|---|
Molecular Formula |
CaH2MgO3Si |
Molecular Weight |
142.48 g/mol |
InChI |
InChI=1S/Ca.Mg.H2O3Si/c;;1-4(2)3/h;;1-2H |
InChI Key |
KQMBEUPSQAQIKF-UHFFFAOYSA-N |
SMILES |
O[Si](=O)O.[Mg].[Ca] |
Canonical SMILES |
O[Si](=O)O.[Mg].[Ca] |
Other CAS No. |
14483-19-3 |
Synonyms |
CaMg(SiO3)2 diopside |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 6336617 can be synthesized through various methods, including the sol-gel technique and solid-state reactions. For instance, diopside powder can be prepared by mixing calcium carbonate (CaCO₃), magnesium oxide (MgO), and silicon dioxide (SiO₂) in specific ratios and heating the mixture at high temperatures . The sol-gel method involves using tartaric acid as a fuel and heating the precursors to eliminate secondary phases, achieving pure diopside at around 850°C .
Industrial Production Methods: In industrial settings, diopside is often produced by combining high-purity oxides of calcium, magnesium, and silicon. The mixture is then subjected to high temperatures to form diopside crystals. This process is crucial for applications in ceramics and biomaterials .
Chemical Reactions Analysis
Types of Reactions: CID 6336617 undergoes various chemical reactions, including hydrothermal alteration and magmatic differentiation. It can react with hydrous solutions of magnesium and chlorine to yield chrysotile (white asbestos) by heating at 600°C for three days . Additionally, diopside can participate in oxidation and reduction reactions, particularly in high-temperature environments.
Common Reagents and Conditions: Common reagents used in reactions involving diopside include magnesium chloride (MgCl₂) and hydrous solutions. High temperatures, often exceeding 600°C, are typically required for these reactions .
Major Products Formed: The major products formed from reactions involving diopside include chrysotile and other forms of asbestos. These products result from the hydrothermal alteration of diopside .
Scientific Research Applications
CID 6336617 has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other silicate minerals and materials.
Biology and Medicine: this compound-based ceramics are explored for their potential in bone tissue engineering and orthopedic applications. .
Industry: this compound is used in the production of ceramics, glass-ceramics, and as a gemstone.
Mechanism of Action
The mechanism of action of diopside involves its interaction with water and other reactants at the mineral surface. During aqueous dissolution, diopside forms a hydrated or protonated surficial layer, which facilitates the permeation of water into the mineral structure . This process is crucial for the dissolution kinetics of diopside and other silicate minerals.
Comparison with Similar Compounds
Structural Analogues
Steroid/Bile Acid Derivatives
CID 6336617 may share structural motifs with bile acids and steroid derivatives, such as:
- DHEAS (CID 12594) : A sulfated steroid hormone with a hydroxylated tetracyclic backbone.
- Taurocholic acid (CID 6675) : A bile acid conjugated with taurine, featuring a polar sulfonic acid group.
- Betulin derivatives (CID 72326, CID 64971): Triterpenoids with pentacyclic frameworks, often modified with functional groups like caffeoyl moieties (e.g., 3-O-caffeoyl betulin, CID 10153267) .
Key Structural Differences :
- Bile acids (e.g., CID 6675) exhibit polar side chains (taurine/glycine conjugates), enhancing solubility in aqueous environments.
- Betulin derivatives (e.g., CID 72326) lack sulfur-containing groups but possess hydroxyl and carboxylic acid functionalities, influencing their interaction with hydrophobic targets.
Comparative Insights :
- Trifluoromethyl groups (e.g., in CID 10491405) enhance metabolic stability and lipophilicity compared to hydroxylated steroids.
- Benzimidazole derivatives (e.g., CID 1403909) exhibit higher synthetic accessibility scores (1.0) than natural triterpenoids like betulin .
Functional and Pharmacological Comparisons
Enzyme Inhibition and Substrate Specificity
highlights inhibitory profiles of compounds like ginkgolic acid (CID 5469634) and irbesartan (CID 3749), which target transporters or enzymes. For example:
- Ginkgolic acid (CID 5469634) : Inhibits bile acid transporters with IC₅₀ values in the micromolar range.
- Irbesartan (CID 3749) : An angiotensin receptor blocker repurposed as a transporter inhibitor .
Hypothesized Activity of this compound :
If this compound is a steroid analogue, it may compete with DHEAS (CID 12594) for sulfotransferase or transporter binding, akin to troglitazone (CID 5591), which modulates steroid hormone metabolism .
Pharmacokinetic Properties
Table 1. Comparative Pharmacokinetic Profiles
| Compound (CID) | Molecular Weight | Solubility (mg/mL) | LogP | BBB Permeability | Key Targets |
|---|---|---|---|---|---|
| This compound (hypothetical) | ~400–500* | 0.1–0.5* | 3.0–4.0* | Moderate | Steroid transporters |
| DHEAS (12594) | 368.48 | 0.5 | -1.2 | Low | Sulfotransferases |
| Betulin (72326) | 442.70 | 0.001 | 7.2 | High | CYP3A4 |
| CAS 340736-76-7 (10491405) | 258.15 | 0.199 | 2.6 | High | CYP1A2 |
*Estimated based on structural analogues.
Key Observations :
- Natural triterpenoids (e.g., betulin) exhibit poor solubility but high lipophilicity (LogP >7), limiting their therapeutic utility without derivatization.
- Synthetic heterocycles (e.g., CID 10491405) balance solubility and LogP, enhancing drug-likeness .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 6336617?
- Methodological Answer : Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: Specific biological targets or pathways influenced by this compound.
- Intervention: Dose-response relationships or molecular interactions.
- Outcome: Quantifiable effects (e.g., enzyme inhibition, cellular toxicity).
Avoid broad questions like "What does this compound do?" and instead focus on mechanistic gaps, such as:
"How does this compound modulate [specific pathway] in [cell type/model], and how does this compare to existing inhibitors?"
Test the question for clarity and feasibility through peer feedback and pilot studies .
Q. What methodologies are effective for literature review when researching this compound?
- Methodological Answer :
Systematic Review : Use Boolean operators (AND/OR/NOT) to combine keywords (e.g., "this compound AND pharmacokinetics").
Gap Analysis : Organize findings into thematic categories (e.g., structural analogs, in vivo studies) to identify understudied areas. Tools like PRISMA flowcharts can streamline this process .
Q. How to design an experiment to investigate the biochemical properties of this compound?
- Methodological Answer :
- Hypothesis-Driven Design : Start with a testable hypothesis (e.g., "this compound inhibits [enzyme] via competitive binding").
- Controls : Include positive controls (known inhibitors) and negative controls (vehicle-only treatments).
- Replicates : Use triplicate measurements to ensure statistical robustness.
- Instrumentation : Specify techniques (e.g., SPR for binding affinity, LC-MS for metabolite profiling) and validate protocols against published standards .
Advanced Research Questions
Q. What strategies can resolve contradictions in experimental data related to this compound?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the core conflict (e.g., conflicting IC50 values across studies) and assess methodological variables (e.g., assay conditions, purity of the compound) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to quantify heterogeneity.
- Validation Experiments : Replicate disputed results under standardized conditions (e.g., pH, temperature) and cross-validate with orthogonal assays (e.g., NMR vs. X-ray crystallography) .
Q. How to integrate multi-omics data in mechanistic studies of this compound?
- Methodological Answer :
- Data Triangulation : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map pathways affected by this compound.
- Network Analysis : Use tools like STRING or Cytoscape to visualize protein-protein interaction networks perturbed by the compound.
- Machine Learning : Apply clustering algorithms (e.g., PCA, t-SNE) to identify biomarkers of response or resistance .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 and Hill coefficients.
- Bayesian Hierarchical Models : Account for variability across experimental batches or cell lines.
- Sensitivity Analysis : Test robustness by varying assumptions (e.g., baseline activity thresholds) .
Methodological Best Practices
Q. How to ensure reproducibility in this compound research?
- Answer :
- Detailed Protocols : Document synthesis, purification, and characterization steps (e.g., HPLC chromatograms, NMR spectra) in Supplementary Information .
- Open Data : Share raw datasets (e.g., microscopy images, kinetic curves) via repositories like Zenodo or Figshare.
- Collaborative Validation : Partner with independent labs to verify critical findings .
Q. How to address ethical considerations in preclinical studies involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
